

Technical Guide: 1-Boc-2-(bromomethyl)azetidine

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Compound of Interest

Compound Name: 1-Boc-2-(bromomethyl)azetidine

CAS No.: 1363380-84-0

Cat. No.: B1449924

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Content Type: Technical Whitepaper & Experimental Guide Subject: Physicochemical Profiling, Synthesis, and Application in Medicinal Chemistry Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

1-Boc-2-(bromomethyl)azetidine (CAS: 1363380-84-0) is a high-value heterocyclic building block used to introduce the conformationally constrained azetidine ring into pharmaceutical scaffolds.[1] As a bioisostere of proline and a restrictor of rotational freedom, the azetidine moiety is critical for optimizing the pharmacokinetic (PK) profiles of small molecule drugs.

This guide provides a definitive technical analysis of the compound, focusing on its molecular weight specifications, validated synthetic routes, and quality control parameters required for GMP-compliant research.

Part 1: Physicochemical Profile & Molecular Weight[1]

Precise molecular weight calculations are essential for stoichiometry in high-throughput synthesis and mass spectrometry (MS) validation.[1]

Identity & Mass Specifications[1][2]

Parameter	Specification	Notes
IUPAC Name	tert-butyl 2-(bromomethyl)azetidine-1-carboxylate	
CAS Number	1363380-84-0	Distinct from the 3-isomer (CAS 253176-93-1)
Molecular Formula		
Average Molecular Weight	250.13 g/mol	Used for molarity/stoichiometry calculations
Monoisotopic Mass	249.036 g/mol	Used for High-Res MS (HRMS) identification
Physical State	Pale yellow to colorless liquid	Viscous oil at room temperature
Boiling Point	~260°C (Predicted)	Typically distilled under high vacuum
Density	~1.3 g/cm ³	Denser than water due to bromine atom

Isotopic Distribution (MS Validation)

Due to the presence of Bromine (

and

in ~1:1 ratio), the mass spectrum will exhibit a characteristic "twin peak" pattern.

- M+ (Base): 249.04 Da (

)[1]

- M+2: 251.04 Da (

)^[1]

- Fragment Ions: Loss of Boc group (

) is a common fragmentation pathway, typically observed at m/z ~150.

Part 2: Synthetic Utility & Mechanism^[1]

The Azetidine Advantage

In drug design, replacing a flexible alkyl chain or a pyrrolidine ring with an azetidine (4-membered ring) introduces significant ring strain (~26 kcal/mol). This strain alters the vector of substituents, often improving metabolic stability by reducing the availability of hydrogens for CYP450 oxidation (metabolic blocking).

Reactivity Profile

The bromomethyl group at the C2 position serves as a highly reactive electrophile. The mechanism of action for downstream derivatization is primarily bimolecular nucleophilic substitution (

).

- **Steric Considerations:** The bulky Boc group on the nitrogen creates steric hindrance. Nucleophilic attack is most efficient with linear, unhindered nucleophiles (e.g., thiols, primary amines, azides).
- **Stability Warning:** The Boc group is acid-labile.^[1] Reactions must be kept neutral or basic. Strong Lewis acids used in some substitutions can prematurely deprotect the amine.

Part 3: Experimental Protocols

Validated Synthesis Route

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.^[1] The most robust route proceeds from 1-Boc-azetidine-2-carboxylic acid.^[1]

Step 1: Reduction to Alcohol

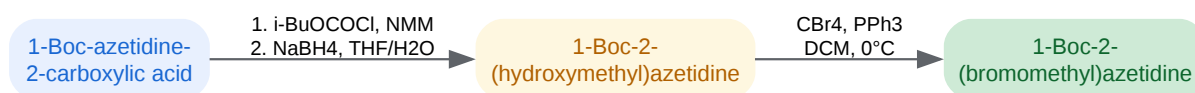
- Reagents: Isobutyl chloroformate / N-methylmorpholine (to form mixed anhydride), followed by reduction.
- Why: Direct reduction of the acid with can sometimes cleave the Boc group or open the strained ring. The mixed anhydride method is milder.

Step 2: Bromination (Appel Reaction)[1]

- Reagents: Carbon tetrabromide (), Triphenylphosphine ().
- Solvent: Dichloromethane (DCM), 0°C to RT.
- Mechanism:

activates

, forming a bromophosphonium species that converts the alcohol to a good leaving group, followed by rapid displacement by bromide.



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Figure 1: Standard synthetic pathway converting the carboxylic acid precursor to the bromomethyl target via an alcohol intermediate.[1]

General Protocol for Nucleophilic Substitution ()

Objective: Coupling **1-Boc-2-(bromomethyl)azetidine** with a secondary amine.

- Preparation: Dissolve 1.0 eq of **1-Boc-2-(bromomethyl)azetidine** in anhydrous DMF (0.2 M concentration).
- Base Addition: Add 2.5 eq of

or

(Cesium promotes substitution on hindered electrophiles).
- Nucleophile: Add 1.1 eq of the secondary amine.
- Reaction: Heat to 60°C for 4–12 hours. Monitor by LC-MS.[1]
 - Checkpoint: If starting material remains, add catalytic KI (Finkelstein condition) to generate the more reactive iodide in situ.
- Workup: Dilute with EtOAc, wash with water (

) to remove DMF. Dry over

.[2]

Part 4: Quality Control & Characterization[1]

Trustworthy data requires rigorous characterization. The following signals confirm the structure of the 2-isomer (distinct from the 3-isomer).

Proton NMR (NMR, 400 MHz,)

The chirality at C2 renders the methylene protons diastereotopic.

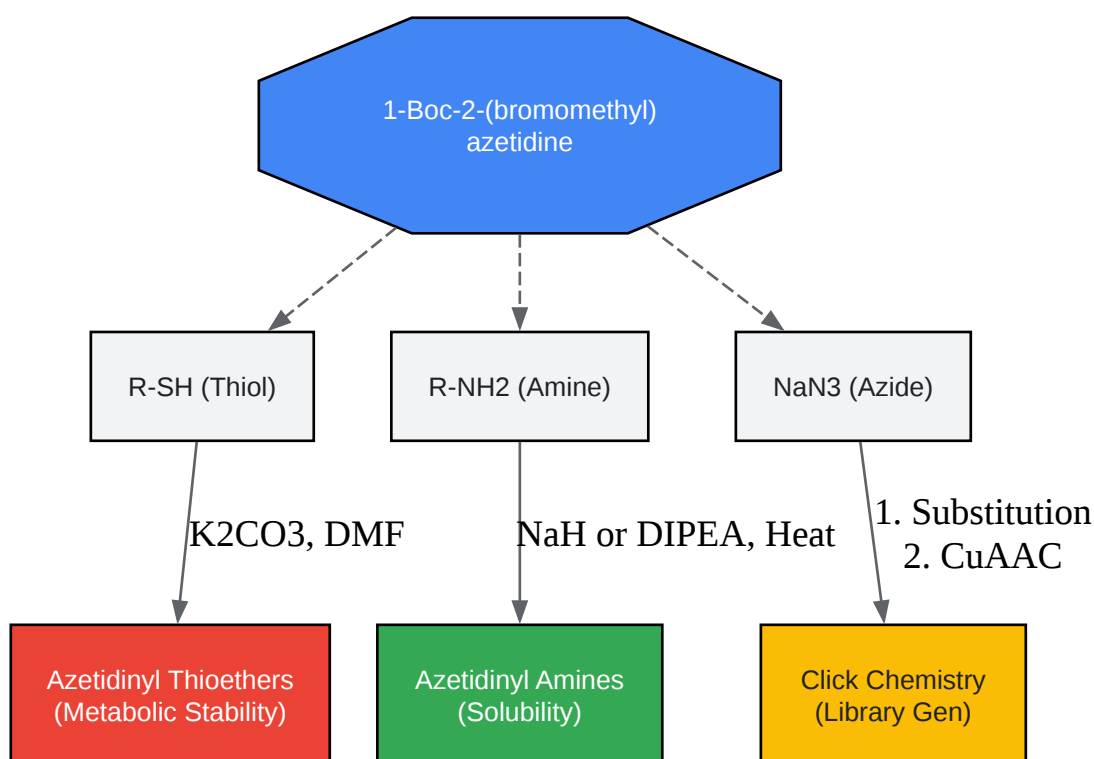
- 1.45 ppm (s, 9H): Boc tert-butyl group.[1][2]
- 2.20–2.40 ppm (m, 2H): C3-methylene protons (ring).[1]
- 3.50–3.70 ppm (m, 2H):

(exocyclic). Note: These may appear as a complex multiplet due to diastereotopicity.
- 3.80–4.00 ppm (m, 2H): C4-methylene protons (ring).[1]

- 4.40–4.60 ppm (m, 1H): C2-methine proton (chiral center).

Divergent Synthesis Workflow

The following diagram illustrates how this building block serves as a linchpin for diverse chemical libraries.



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Figure 2: Divergent synthesis capabilities.^{[2][3]} The bromomethyl "warhead" enables rapid access to thioethers, amines, and triazole scaffolds.

Part 5: Handling, Stability & Storage^[1]

Storage Protocols

- Temperature: Store at 2–8°C for short term; -20°C for long term.
- Atmosphere: Hygroscopic and potentially light-sensitive.^[1] Store under Argon or Nitrogen.
- Shelf Life: 12 months if sealed. The alkyl bromide can slowly hydrolyze to the alcohol if exposed to moisture.

Safety (GHS Classification)[1]

- H315: Causes skin irritation.[4][5][6]
- H319: Causes serious eye irritation.[4][5][6]
- H335: May cause respiratory irritation.[4][5][6]
- Precaution: Alkylating agents are potential genotoxins. Handle in a fume hood with double nitrile gloves.

References

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